3-diethoxyphosphoryl-3H-isobenzofuran-1-one
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Overview
Description
3-diethoxyphosphoryl-3H-isobenzofuran-1-one is an organic compound with the molecular formula C12H15O5P and a molecular weight of 270.22 g/mol. This compound is characterized by the presence of a diethoxyphosphoryl group attached to an isobenzofuran-1-one core structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-diethoxyphosphoryl-3H-isobenzofuran-1-one typically involves the reaction of isobenzofuran-1-one with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-diethoxyphosphoryl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups such as phosphines.
Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in subcritical water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines.
Scientific Research Applications
3-diethoxyphosphoryl-3H-isobenzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a radical scavenger.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-diethoxyphosphoryl-3H-isobenzofuran-1-one exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions that modulate the activity of biological molecules. The compound’s radical scavenging activity is attributed to its ability to donate electrons to neutralize reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: A simpler analog without the diethoxyphosphoryl group.
3-hydroxyisobenzofuran-1(3H)-one: Contains a hydroxyl group instead of the diethoxyphosphoryl group.
Uniqueness
3-diethoxyphosphoryl-3H-isobenzofuran-1-one is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-diethoxyphosphoryl-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15O5P/c1-3-15-18(14,16-4-2)12-10-8-6-5-7-9(10)11(13)17-12/h5-8,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKRKWSXDVKIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C2=CC=CC=C2C(=O)O1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562539 |
Source
|
Record name | Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17858-15-0 |
Source
|
Record name | Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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